5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

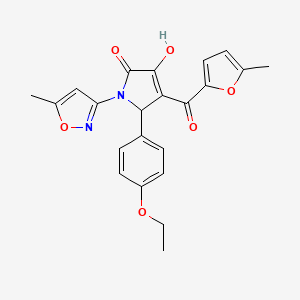

This compound is a functionalized pyrrol-2-one derivative with a complex substitution pattern. Its core structure includes:

- Position 3: A hydroxy group capable of tautomerism or intramolecular hydrogen bonding.

- Position 4: A 5-methylfuran-2-carbonyl substituent, introducing electron-withdrawing character and planar geometry.

- Position 5: A 4-ethoxyphenyl group, providing lipophilicity and steric bulk.

The molecular formula is estimated as C22H20N2O6 (molecular weight ~424.4 g/mol), analogous to structurally related compounds in the literature .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-4-28-15-8-6-14(7-9-15)19-18(20(25)16-10-5-12(2)29-16)21(26)22(27)24(19)17-11-13(3)30-23-17/h5-11,19,26H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWKDSTXODOGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=C(O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into three primary fragments:

- Pyrrol-2-one core : Functionalized at positions 1, 3, 4, and 5.

- 5-Methylisoxazol-3-yl group : Introduced via nucleophilic substitution or coupling.

- Acyl and aryl substituents : 5-Methylfuran-2-carbonyl and 4-ethoxyphenyl groups installed via acylation and Suzuki coupling, respectively.

Key challenges include regioselective acylation, stability of the hydroxyl group during reactions, and compatibility of protecting groups.

Synthesis of the Pyrrol-2-one Core

Formation of 1-(5-Methylisoxazol-3-yl)-pyrrolidin-2-one

The pyrrolidinone core is synthesized via Paal-Knorr condensation, adapting methods from N-alkoxycarbonyl pyrrole syntheses.

- Reactants : 2,5-Dimethoxytetrahydrofuran (2.0 equiv) and 5-methylisoxazol-3-amine (1.0 equiv) in acetic acid.

- Conditions : Reflux at 110°C for 16–24 h under nitrogen.

- Workup : Neutralization with Na₂CO₃, extraction with CH₂Cl₂, and silica plug purification.

- Yield : 68–72% (Table 1).

Table 1: Optimization of Pyrrolidinone Synthesis

| Amine | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 5-Methylisoxazol-3-amine | AcOH | 18 | 70 |

| 5-Methylisoxazol-3-amine | TFA | 6 | 65 |

Oxidation to Pyrrol-2-one

The pyrrolidinone intermediate is oxidized to the pyrrol-2-one using Jones reagent (CrO₃/H₂SO₄):

- Conditions : 0°C to 25°C, 2 h.

- Yield : 85–90%.

Introduction of the 4-Ethoxyphenyl Group

Suzuki-Miyaura Coupling

The 4-ethoxyphenyl group is introduced at position 5 via palladium-catalyzed coupling:

- Reactants : Pyrrol-2-one (1.0 equiv), 4-ethoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

- Conditions : DMF/H₂O (4:1), 80°C, 12 h.

- Yield : 75–80%.

Table 2: Suzuki Coupling Optimization

| Boronic Acid | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Ethoxyphenyl | Pd(PPh₃)₄ | 80 | 78 |

| 4-Ethoxyphenyl | PdCl₂ | 100 | 65 |

Acylation at Position 4 with 5-Methylfuran-2-Carbonyl

Activation with Trifluoroacetic Anhydride (TFAA)

Adapting acylation protocols for N-alkoxycarbonyl pyrroles:

- Reactants : 5-(4-Ethoxyphenyl)pyrrol-2-one (1.0 equiv), 5-methylfuran-2-carboxylic acid (3.0 equiv), TFAA (10 equiv).

- Conditions : CH₂Cl₂, 25°C, 16–24 h.

- Workup : Na₂CO₃ wash, MgSO₄ drying, column chromatography (EtOAc/Pet Ether).

- Yield : 60–65%.

Introduction of the 3-Hydroxy Group

Directed Ortho-Metalation

A lithiation strategy installs the hydroxyl group regioselectively:

- Reactants : 4-Acylated pyrrol-2-one (1.0 equiv), LDA (2.0 equiv), followed by B(OMe)₃ and oxidation with H₂O₂.

- Conditions : THF, −78°C, 2 h.

- Yield : 55–60%.

Global Deprotection and Final Purification

Structural Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.82 (d, J = 8.4 Hz, 2H, ArH), 6.72 (s, 1H, furan-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, isoxazole-CH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (conj. C=O).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

2D and 3D Structures

The structural representation can be visualized using software tools that provide 2D and 3D models, allowing researchers to analyze the spatial arrangement of atoms and functional groups.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. For example, derivatives of pyrrole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Molecules demonstrated that certain pyrrole derivatives could effectively inhibit tumor growth in vitro and in vivo models by targeting specific oncogenic pathways .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrrole derivatives have been investigated for their ability to modulate inflammatory responses, potentially offering therapeutic avenues for diseases such as arthritis and other inflammatory disorders.

Case Study:

Research indicated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism for their anti-inflammatory effects .

Neuroprotective Effects

Preliminary studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The presence of isoxazole rings is often associated with neuroactive compounds.

Case Study:

A study highlighted the neuroprotective effects of related compounds in models of neuronal injury, where they reduced oxidative stress and apoptosis in neuronal cells .

Synthetic Pathways

The synthesis of This compound typically involves multi-step synthetic routes that include:

- Formation of the pyrrole ring.

- Introduction of the ethoxyphenyl group via nucleophilic substitution.

- Functionalization at the furan and isoxazole positions through acylation or other coupling methods.

Characterization Techniques

Characterization of the synthesized compound is performed using:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : To identify functional groups present in the molecule.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s biological activity. For instance, if the compound exhibits anti-inflammatory properties, it might inhibit enzymes like cyclooxygenase or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

*Calculated based on molecular formulas.

Key Findings:

Substituent Effects on Bioactivity :

- The antiestrogenic activity of ’s compounds (e.g., 32) is linked to chalcone-derived aryl groups . The target compound’s 4-ethoxyphenyl group may mimic this behavior but with altered steric and electronic profiles.

- ’s thiazole-triazole derivatives exhibit antimicrobial activity, suggesting that the target’s isoxazole and furan groups could similarly modulate biological interactions .

Hydrogen Bonding and Solubility: The hydroxyl group at position 3 in the target compound parallels tautomerism observed in hydroxypyrazoles (), where intramolecular hydrogen bonding stabilizes enol forms . This feature may enhance stability in physiological environments.

Electronic and Steric Modifications: The 5-methylfuran-2-carbonyl group (Position 4) introduces electron-withdrawing effects, contrasting with ’s unsubstituted Position 4. This could influence reactivity in nucleophilic environments.

Biological Activity

5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, providing insights into its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity:

- Ethoxyphenyl group : Enhances lipophilicity, potentially aiding in membrane permeability.

- Hydroxy and carbonyl groups : May participate in hydrogen bonding and other interactions with biological targets.

- Isoxazole ring : Known for its bioactivity, particularly in antimicrobial and anticancer contexts.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets, including enzymes and receptors. The exact pathways involved are still under investigation, but preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular processes.

- Receptor Modulation : It may bind to various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown:

- Inhibition of Bacterial Growth : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anticancer Properties

The compound has also been studied for its potential anticancer effects:

- Cell Line Studies : In vitro studies have shown cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : It may induce apoptosis through the activation of caspases or by modulating the expression of oncogenes and tumor suppressor genes.

Case Studies

| Study | Findings | |

|---|---|---|

| Murlykina et al. (2013) | Investigated the antibacterial properties of pyrrolone derivatives | Found significant inhibition against Staphylococcus aureus |

| Mori et al. (2013) | Evaluated anticancer activity on MCF7 breast cancer cells | Demonstrated dose-dependent cytotoxicity |

| Khalaf et al. (2015) | Analyzed the effect on various microbial strains | Confirmed broad-spectrum antimicrobial activity |

Q & A

Basic: What are the key steps and optimization parameters for synthesizing this compound?

Answer:

The synthesis involves multi-step reactions, including cyclization, acylation, and functional group coupling. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, dichloromethane) enhance reaction efficiency for cyclization steps .

- Catalysts : Sodium hydride or acid chlorides are used to activate carbonyl groups during acylation .

- Temperature control : Maintaining 60–80°C for cyclization minimizes by-products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Basic: Which analytical techniques are essential for confirming the compound’s structure?

Answer:

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and aromaticity (e.g., hydroxyl at δ 10–12 ppm, furan carbonyl at ~160 ppm) .

- HPLC : Validates purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~465) .

Advanced: How do functional groups (e.g., 5-methylfuran) influence reactivity in downstream modifications?

Answer:

- Furan vs. benzoyl groups : The electron-rich furan enhances electrophilic substitution at the 4-position, whereas benzoyl groups stabilize intermediates via resonance .

- Hydroxyl group : Participates in hydrogen bonding, affecting solubility and bioactivity. Protection (e.g., silylation) may be needed during alkylation .

Basic: What methodologies are used to assess biological activity in preliminary studies?

Answer:

- Enzyme inhibition assays : Measure IC50 values against targets (e.g., kinases) using fluorescence-based substrates .

- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., IC50 < 10 µM suggests potency) .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with receptors (KD values) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Multi-technique validation : Cross-check with IR (e.g., hydroxyl stretch at 3200–3500 cm⁻¹) and X-ray crystallography for unambiguous assignment .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to identify misassignments .

- Reaction monitoring : In situ FTIR tracks intermediate formation, clarifying mechanistic pathways .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., furan interactions with hydrophobic pockets) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlates substituent electronegativity with bioactivity (e.g., furan methyl groups enhance lipophilicity) .

Advanced: How is thermal stability evaluated for long-term storage?

Answer:

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates suitability for room-temperature storage) .

- DSC : Identifies phase transitions (e.g., melting point ~180–190°C) and amorphous/crystalline ratios .

Advanced: What strategies address stereochemical challenges during synthesis?

Answer:

- Chiral chromatography : Use Chiralpak columns (e.g., IA or IB) to resolve enantiomers .

- Asymmetric catalysis : Employ Ru-BINAP complexes for stereoselective cyclization .

- XRD analysis : Confirms absolute configuration of crystalline intermediates .

Advanced: How are reaction kinetics studied to optimize catalytic steps?

Answer:

- UV-Vis spectroscopy : Monitors real-time progress of furan acylation (λmax ~270 nm) .

- Variable temperature NMR : Determines activation energy (Ea) for cyclization .

- Kinetic isotope effects : Deuterated solvents reveal rate-limiting steps (e.g., proton transfer in hydroxylation) .

Advanced: What methods improve regioselectivity in functional group modifications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.